2-[2-(4-bromophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Description
2-[2-(4-bromophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is an organic compound with the molecular formula C12H14BrN3O2S This compound is characterized by the presence of an allyl group, a bromophenoxy group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-8-15-13(20)17-16-12(18)9(2)19-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCCQFNFPNFUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC=C)OC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136923 | |
| Record name | 2-(4-Bromophenoxy)propanoic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-86-4 | |
| Record name | 2-(4-Bromophenoxy)propanoic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenoxy)propanoic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride.
Hydrazinecarbothioamide Formation: The next step involves the reaction of the 4-bromophenoxyacetyl chloride with hydrazinecarbothioamide under controlled conditions to form the desired product.
Allylation: The final step involves the allylation of the intermediate product with allyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
2-[2-(4-bromophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarbothioamide: Similar structure but with dichlorophenoxy instead of bromophenoxy.
N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide: Similar structure but with acetyl instead of propanoyl.
Uniqueness
2-[2-(4-bromophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to the presence of the bromophenoxy group and the propanoyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
